methyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylate
Description
Methyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylate is a heterocyclic compound featuring a fused pyrazoloquinoline scaffold. Its molecular formula is C₁₂H₉N₃O₃, derived from the parent carboxylic acid (C₁₁H₇N₃O₃) by esterification of the carboxyl group with methanol. The ChemSpider ID for the corresponding carboxylic acid is 8053628, and its MDL number is MFCD16171444 . This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active heterocycles, such as kinase inhibitors and epigenetic modulators .
Properties
IUPAC Name |
methyl 3-oxo-1,2-dihydropyrazolo[4,3-c]quinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c1-18-12(17)7-4-2-3-6-9(7)13-5-8-10(6)14-15-11(8)16/h2-5H,1H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFTUHJOGPXLGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C3C(=CN=C21)C(=O)NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3-acetyl-4-hydroxyquinolin-2(1H)-one with hydrazine hydrate, followed by cyclization and esterification steps . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, leading to the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,4-dione derivatives, while reduction can produce hydroxyquinoline derivatives .
Scientific Research Applications
Methyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and fluorescent materials due to its unique electronic properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of methyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways . The compound’s structure allows it to bind to the active sites of these enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Comparison :
- The quinolinyl substituent in 7f reduces the melting point by ~30°C compared to 7a, likely due to disrupted crystallinity.
- Higher yield in 7f (84% vs. 56%) suggests that electron-deficient aromatic amines (e.g., 3-aminoquinoline) improve cyclization efficiency .
Pyrrolo[2,3-c]pyridine Derivatives
Compound 21 () and 113 () feature pyrrolo[2,3-c]pyridine cores:
- 21: 2-(6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)quinoline-6-carboxylic acid Substituents: Methyl at position 6, carboxylic acid at quinoline-5. Synthesis: Hydrolysis of a methyl ester precursor .
- 113: Methyl 2-(6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)quinoline-6-carboxylate Substituents: Tosyl group enhances solubility in organic solvents. Molecular weight: 488.12 g/mol (vs. 243.22 g/mol for the target compound) .
Comparison :
- Tosyl groups in 113 improve synthetic handling but may limit bioavailability due to increased hydrophobicity .
Pyrazolo[3,4-b]pyridine Derivatives
describes R614637 : Methyl 3-oxo-2,4-diphenyl-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate.
- Substituents: Diphenyl groups at positions 2 and 4.
- Molecular weight: 345.36 g/mol (vs. 243.22 g/mol for the target compound).
Comparison :
- The diphenyl substituents increase steric bulk, likely reducing solubility in aqueous media.
- The pyrazolo[3,4-b]pyridine isomer alters ring fusion geometry, impacting binding to enzymatic targets .
Thiazetoquinoline Carboxylates
Ethyl 6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl)-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate ():
Comparison :
- The thiazeto ring introduces sulfur, enhancing metabolic stability compared to nitrogen-rich pyrazoloquinolines.
- Fluorine improves membrane permeability, a feature absent in the target compound .
Patent-Based TLR Antagonists
A 2023 patent () describes 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile derivatives:
Comparison :
- The tetrahydropyrazolo[4,3-c]pyridine moiety in the patent compound increases saturation, improving conformational flexibility for receptor binding.
- The target compound’s carboxylate group may offer hydrogen-bonding interactions absent in carbonitrile derivatives .
Data Tables
Research Findings
- Synthetic Efficiency: Ethyl esters with electron-withdrawing groups (e.g., quinolinyl in 7f) achieve higher yields (84%) than phenyl-substituted analogs (56%) .
- Biological Relevance : Tosyl and morpholinyl groups enhance solubility and target affinity in pyrrolo/pyrazolo derivatives, but methyl esters (as in the target compound) may require hydrolysis for activity .
- Structural Insights: Fluorine and sulfur in thiazetoquinolines improve pharmacokinetics, suggesting avenues for modifying the target compound .
Biological Activity
Methyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C12H9N3O3
- Molecular Weight : 243.22 g/mol
- CAS Number : 1083202-30-5
The compound features a fused pyrazoloquinoline structure, which is characteristic of many bioactive heterocycles.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity and thereby affecting various biochemical pathways.
- Topoisomerase Inhibition : Research indicates that derivatives of pyrazoloquinolines can inhibit topoisomerase I and IIα, crucial enzymes in DNA replication and repair processes. This inhibition can lead to cancer cell apoptosis .
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound through various assays:
- Cell Line Studies : The compound was tested against several cancer cell lines (e.g., NUGC-3, ACHN, HCT-15) to assess its antiproliferative effects. Notably, certain derivatives showed a GI50 (the concentration required to inhibit cell growth by 50%) below 8 µM in multiple cancer types .
| Cell Line | GI50 (µM) | Compound Tested |
|---|---|---|
| NUGC-3 | <8 | Methyl derivative |
| ACHN | <8 | Methyl derivative |
| HCT-15 | <8 | Methyl derivative |
Antimicrobial Activity
The compound's antimicrobial efficacy has also been explored. In vitro studies revealed that certain derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Inhibition Zone (mm) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 20 | Methyl derivative |
| Escherichia coli | 22 | Methyl derivative |
These results suggest that this compound may have potential as an antimicrobial agent.
Case Studies
- Topoisomerase Inhibition Study : A study focused on the synthesis of various pyrazoloquinoline derivatives highlighted the potent inhibition of topoisomerase IIα by specific compounds within this class. The methyl derivative was among those exhibiting significant activity comparable to established chemotherapeutics like etoposide .
- Anticancer Efficacy in Vivo : Another research effort evaluated the in vivo anticancer effects of related pyrazoloquinolines in animal models. The results indicated a marked reduction in tumor size and improved survival rates among treated subjects compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
